N-[(1R,2S)-2-(4-ethoxyphenyl)cyclopropyl]-4-(5-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide
Description
N-[(1R,2S)-2-(4-ethoxyphenyl)cyclopropyl]-4-(5-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopropyl group, a piperidine ring, and a pyrazole moiety, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
N-[(1R,2S)-2-(4-ethoxyphenyl)cyclopropyl]-4-(5-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-3-27-17-6-4-15(5-7-17)18-12-20(18)23-21(26)25-10-8-16(9-11-25)19-13-22-24-14(19)2/h4-7,13,16,18,20H,3,8-12H2,1-2H3,(H,22,24)(H,23,26)/t18-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCKPKJGHVPJGA-AZUAARDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC2NC(=O)N3CCC(CC3)C4=C(NN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H]2C[C@H]2NC(=O)N3CCC(CC3)C4=C(NN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-(4-ethoxyphenyl)cyclopropyl]-4-(5-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is often synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under conditions such as the Simmons-Smith reaction.
Synthesis of the Pyrazole Moiety: The pyrazole ring can be formed via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Coupling Reactions: The ethoxyphenyl group and the piperidine ring are introduced through coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.
Final Assembly: The final compound is assembled through amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyrazole moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, or other electrophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound may exhibit biological activity, such as binding to specific receptors or enzymes, making it a potential lead compound for drug development.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with biomolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Polymer Science: Incorporation into polymers to modify their physical properties, such as flexibility or thermal stability.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-(4-ethoxyphenyl)cyclopropyl]-4-(5-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of these targets. For example, it may inhibit an enzyme by mimicking the substrate or binding to an allosteric site, thereby modulating the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,2S)-2-(4-methoxyphenyl)cyclopropyl]-4-(5-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-[(1R,2S)-2-(4-ethoxyphenyl)cyclopropyl]-4-(5-ethyl-1H-pyrazol-4-yl)piperidine-1-carboxamide: Similar structure but with an ethyl group on the pyrazole ring instead of a methyl group.
Uniqueness
The presence of the ethoxyphenyl group and the specific stereochemistry of the cyclopropyl ring confer unique chemical and biological properties to N-[(1R,2S)-2-(4-ethoxyphenyl)cyclopropyl]-4-(5-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide. These features may enhance its binding affinity to certain targets or its reactivity in specific chemical reactions, distinguishing it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
